molecular formula C7H11ClN2O2 B2911134 Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride CAS No. 2089245-60-1

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride

Cat. No.: B2911134
CAS No.: 2089245-60-1
M. Wt: 190.63
InChI Key: TXXYBPKPUWKNGW-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYBPKPUWKNGW-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using starting materials such as amino acids or their derivatives, followed by cyclization under acidic or basic conditions.

    Hydrogenation: Reduction of intermediate compounds to achieve the desired octahydro structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclic compounds.

    Substitution: Introduction of various functional groups like halides, hydroxyl, or amino groups.

Scientific Research Applications

Pharmacological Applications

Recent studies have indicated that derivatives of pyrrolo[3,4-C]pyridine compounds exhibit promising analgesic and sedative activities. In a bioresearch study involving new derivatives of 1H-pyrrolo[3,4-C]pyridine-1,3(2H)-dione, it was found that certain compounds demonstrated analgesic properties superior to traditional analgesics like aspirin and comparable to morphine .

Key Findings from Pharmacological Studies:

  • Analgesic Activity : Compounds derived from pyrrolo[3,4-C]pyridine exhibited significant activity in pain models (e.g., "hot plate" and "writhing" tests).
  • Sedative Effects : Some derivatives were shown to prolong sleep duration induced by thiopental in experimental models.

These findings suggest that rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride could be a valuable candidate for further drug development aimed at pain management.

Utility in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to act as a catalyst or substrate in various chemical reactions. This versatility makes it a subject of interest for chemists looking to develop new synthetic pathways or optimize existing ones .

Mechanism of Action

The mechanism of action of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
  • CAS No.: 1212823-21-6
  • Molecular Weight : 126.20 g/mol
  • Purity : 97% (as reported by CymitQuimica) .

Structural Features :
This compound is a bicyclic heterocycle comprising a fused pyrrolidine and piperidine system with two ketone groups at positions 1 and 2. The "octahydro" designation indicates full saturation of the ring system, conferring conformational rigidity. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications.

Availability :
CymitQuimica lists this compound as discontinued in commercial quantities (1g–500mg), limiting accessibility for large-scale research .

Comparison with Structurally Similar Compounds

Pyrrolo[3,4-c]pyridine Derivatives with Pharmacological Activity

Key Analogs :

  • 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones (e.g., Compounds 17–26 from Śladowska et al., 2006): Structural Differences: These analogs feature alkoxy and methyl substituents at positions 4 and 6, respectively, and lack the octahydro saturation. Biological Activity: Demonstrated superior analgesic activity in the "writhing syndrome" test compared to acetylsalicylic acid. Compounds 19 and 20 showed additional antinociceptive effects in the "hot plate" test . Solubility: Free base forms may have lower aqueous solubility compared to the hydrochloride salt of the target compound.
Parameter Target Compound 4-Alkoxy-6-methyl Analogs
Molecular Weight 126.20 ~300–350 g/mol (estimated)
Ring Saturation Fully saturated Unsaturated
Pharmacological Activity Not reported Analgesic/Sedative
Commercial Availability Discontinued Research-grade only

Pyrrolo[2,3-c]pyridine Carboxylic Acids

Key Analogs :

  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) :
    • Yield : 95% (synthesis) .
    • Structural Differences : The pyrrolo[2,3-c]pyridine scaffold differs in ring fusion positions, and the presence of a carboxylic acid group at position 2 introduces polarity.
Parameter Target Compound 10a (Carboxylic Acid) 10b (5-Chloro) 10c (5-Methoxy)
Functional Groups Ketones Carboxylic acid Carboxylic acid + Cl Carboxylic acid + OMe
Synthesis Yield Not reported 95% 71% 80%
Molecular Weight 126.20 ~178.15 ~212.60 ~188.18

Biological Activity

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and sedation. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₇H₁₁ClN₂O₂
  • Molecular Weight : 190.63 g/mol
  • CAS Number : 2089245-60-1

Analgesic Activity

Research has indicated that derivatives of the pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure exhibit significant analgesic properties. A study published in Pharmaceutical Biology demonstrated that several synthesized derivatives were tested using the “hot plate” and “writhing” tests. The results showed that these compounds had a higher analgesic effect compared to aspirin, with some derivatives exhibiting effects comparable to morphine .

Sedative Effects

In addition to analgesic properties, these compounds have also shown sedative effects. The same research indicated that certain derivatives not only inhibited locomotor activity in mice but also significantly prolonged the duration of thiopental-induced sleep. This suggests potential applications in managing pain and anxiety through sedation .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of these compounds and their biological activity has been a focal point of research. Modifications to the alkyl linker connecting the arylamine and the cyclic imide moiety were found to influence both analgesic and sedative properties. Shorter linkers generally resulted in compounds with enhanced biological activity .

Comparative Analysis of Biological Activity

CompoundAnalgesic Activity (Writhing Test)Sedative Activity (Thiopental Sleep)
AspirinModerateNone
MorphineHighHigh
Derivative 9Comparable to MorphineSignificant
Derivative 11Higher than AspirinSignificant

Case Studies

  • Case Study on Derivative 9 :
    • Method : Tested using the writhing test.
    • Results : Showed significant analgesic effects comparable to morphine.
    • : Suggested as a candidate for further development as an antinociceptive drug.
  • Case Study on Derivative 11 :
    • Method : Evaluated for locomotor inhibition and sleep prolongation.
    • Results : Inhibited locomotion significantly and prolonged sleep duration.
    • : Highlighted its potential use in pain management protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.